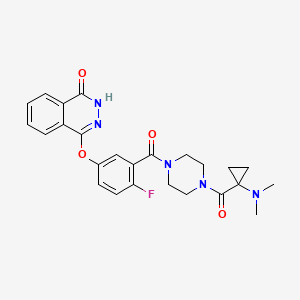

Phthalazine ketone derivative 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El derivado de ftalazina cetona 1 es un compuesto que pertenece a la familia de la ftalazina, conocida por sus significativas actividades biológicas y propiedades farmacológicas. Los derivados de la ftalazina son populares farmacoforos y son los motivos químicos centrales en muchos fármacos disponibles comercialmente . Estos compuestos han atraído la atención debido a sus valiosas actividades biológicas, que incluyen efectos antimicrobianos, antitumorales y antiproliferativos .

Métodos De Preparación

La preparación del derivado de ftalazina cetona 1 implica varias rutas sintéticas y condiciones de reacción. Un método común incluye el uso de derivados de aminoalquilftalazinona y una reacción de una sola olla con disulfuro de carbono, ácido fosfórico anhidro y diferentes bromuros de bencilo o propargilo . Otro enfoque involucra reacciones de reducción selectiva, nitración, bromación, expansión de anillo, reducción, Knoevenagel y acilación . Estos métodos producen el derivado de ftalazina cetona deseado con alta eficiencia y pureza.

Análisis De Reacciones Químicas

El derivado de ftalazina cetona 1 sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen disulfuro de carbono, ácido fosfórico anhidro, bromuros de bencilo y bromuros de propargilo . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la reacción con disulfuro de carbono y ácido fosfórico anhidro produce híbridos de ftalazinona-ditiocarbamato .

Aplicaciones Científicas De Investigación

Synthesis of Phthalazine Ketone Derivative 1

The synthesis of this compound typically involves several chemical reactions, including:

- Selective Reduction : This step reduces specific functional groups while preserving others.

- Nitration : Introduction of nitro groups to enhance biological activity.

- Bromination : Adding bromine atoms to modify reactivity.

- Knoevenagel Condensation : A reaction that forms carbon-carbon bonds, crucial for building the compound's structure.

These methods collectively lead to the formation of phthalazine ketone derivatives with enhanced biological properties.

Biological Activities

This compound exhibits a wide range of biological activities, making it a valuable compound in drug development:

- Antitumor Activity : Studies have shown that phthalazine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from the phthalazine structure have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 cells, by inducing apoptosis and inhibiting vascular endothelial growth factor receptor 2 (VEGFR2) activity .

- Anti-inflammatory Effects : These derivatives have been noted for their potential to reduce inflammation, which is critical in treating chronic diseases and conditions such as arthritis .

- Immunosuppressive Properties : The unique structure of this compound allows it to modulate immune responses, making it a candidate for therapies in autoimmune diseases.

- Antimicrobial Activity : Recent studies suggest that phthalazine derivatives possess antimicrobial properties, which could be harnessed for developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

Case Study 1: Anticancer Properties

A study focused on synthesizing novel phthalazine derivatives demonstrated that certain compounds exhibited IC50 values less than 10 µM against various cancer cell lines. These compounds showed promise as potent anticancer agents due to their ability to inhibit cell growth significantly .

Case Study 2: VEGFR2 Inhibition

Research highlighted the potential of phthalazine derivatives as VEGFR2 inhibitors. A series of synthesized compounds were tested for their binding affinity and inhibitory activity against VEGFR2, revealing promising results that support their use in targeted cancer therapies .

Case Study 3: Antimicrobial Efficacy

In a systematic review, researchers synthesized diverse phthalazine derivatives and evaluated their antimicrobial properties. Some derivatives displayed significant inhibition against common pathogens, suggesting their potential as new antimicrobial agents .

Comparative Analysis of Phthalazine Ketone Derivatives

The following table summarizes notable phthalazine derivatives and their associated biological activities:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ketone derivative | Antitumor, anti-inflammatory |

| Vatalanib | Phthalazinone | Anticancer agent |

| Azelastine | Antihistamine | Treatment for allergic rhinitis |

| Dihydrophthalazine-1,4-dione | Dihydrophthalazine | Antimicrobial properties |

| Zopolrestat | Phthalazinone | Inhibits aldose reductase |

Mecanismo De Acción

El mecanismo de acción del derivado de ftalazina cetona 1 implica su interacción con dianas y vías moleculares específicas. Por ejemplo, se sabe que los derivados de ftalazina inhiben la quinasa p38MAP, se unen a los receptores del ácido gamma-aminobutírico e inhiben la ciclooxigenasa-2 . Estas interacciones dan como resultado diversos efectos farmacológicos, que incluyen actividades antiinflamatorias, analgésicas y antiproliferativas .

Comparación Con Compuestos Similares

El derivado de ftalazina cetona 1 se puede comparar con otros compuestos similares, como los híbridos de ftalazinona-ditiocarbamato y otros derivados de ftalazina . Estos compuestos comparten actividades biológicas similares pero difieren en sus estructuras moleculares específicas y propiedades farmacológicas. Por ejemplo, los híbridos de ftalazinona-ditiocarbamato han mostrado una mejor actividad contra ciertas líneas celulares cancerosas en comparación con otros derivados de ftalazina . Otros compuestos similares incluyen azelastina, vatalanib e hidralazina, que se utilizan como antihistamínicos, inhibidores del receptor del factor de crecimiento endotelial vascular y antihipertensivos, respectivamente .

Propiedades

Fórmula molecular |

C25H26FN5O4 |

|---|---|

Peso molecular |

479.5 g/mol |

Nombre IUPAC |

4-[3-[4-[1-(dimethylamino)cyclopropanecarbonyl]piperazine-1-carbonyl]-4-fluorophenoxy]-2H-phthalazin-1-one |

InChI |

InChI=1S/C25H26FN5O4/c1-29(2)25(9-10-25)24(34)31-13-11-30(12-14-31)23(33)19-15-16(7-8-20(19)26)35-22-18-6-4-3-5-17(18)21(32)27-28-22/h3-8,15H,9-14H2,1-2H3,(H,27,32) |

Clave InChI |

DZWVGXKLZPKLKS-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1(CC1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC4=NNC(=O)C5=CC=CC=C54)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.